1-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-4-phenylbutane-1,4-dione
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs due to its ability to mimic a variety of bioactive molecules . The molecule also contains a fluorophenyl group, which can enhance the ability of the compound to penetrate biological membranes .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would contain multiple rings, including a piperidine ring and a pyridazine ring, as well as several functional groups including an amide and a ketone .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the amide could undergo hydrolysis, the ketone could undergo reduction, and the piperidine ring could participate in various ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase its lipophilicity, enhancing its ability to cross biological membranes .Scientific Research Applications
Antagonistic Activity on Receptors
- 5-HT2 Antagonist Activity : Compounds related to the queried chemical structure have shown significant 5-HT2 receptor antagonist activity. This activity was demonstrated to be greater than ritanserin, a known antagonist, in certain compounds like 7b (Watanabe et al., 1992).
Synthesis and Chemical Properties
- Fluorinated Pyrazole Derivatives Synthesis : Fluorinated derivatives, including those related to the queried compound, have been successfully synthesized through reactions involving trifluoromethyl-1,3-diketone (Song & Zhu, 2001).
- Crystallography of Related Compounds : The crystalline structure of compounds similar to the queried chemical, including trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, has been analyzed, revealing insights into molecular arrangements and interactions (Li et al., 2005).
Biological Activity and Applications
- Anticonvulsant Activity : Some derivatives have shown potential as anticonvulsants in animal models, suggesting possible therapeutic applications (Obniska et al., 2015).
- Radiochemical Synthesis for Imaging : The synthesis of fluorophenyl derivatives for imaging dopamine D4 receptors indicates the potential application in neuroimaging and diagnostics (Eskola et al., 2002).
- Herbicidal Activity : Novel derivatives have been synthesized and shown promising herbicidal activity, suggesting potential agricultural applications (Li et al., 2005).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-[[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]-4-phenylbutane-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O3/c27-22-8-6-20(7-9-22)23-10-12-26(33)30(28-23)18-19-14-16-29(17-15-19)25(32)13-11-24(31)21-4-2-1-3-5-21/h1-10,12,19H,11,13-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJLIIQGTVSRJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)CCC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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